
2-(5,6-Dimethylpyridin-3-yl)-2-fluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5,6-Dimethylpyridin-3-yl)-2-fluoroacetic acid is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with two methyl groups at positions 5 and 6, and a fluoroacetic acid moiety at position 2. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,6-Dimethylpyridin-3-yl)-2-fluoroacetic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5,6-dimethylpyridine, which is then subjected to a series of reactions to introduce the fluoroacetic acid moiety.
Acidification: The final step involves the acidification of the intermediate compound to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5,6-Dimethylpyridin-3-yl)-2-fluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to yield corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce reduced derivatives.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOMe) in methanol.
Major Products
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as alcohols or alkanes.
Substitution: Substituted derivatives with various functional groups.
Applications De Recherche Scientifique
2-(5,6-Dimethylpyridin-3-yl)-2-fluoroacetic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(5,6-Dimethylpyridin-3-yl)-2-fluoroacetic acid involves its interaction with specific molecular targets and pathways. The fluoroacetic acid moiety can inhibit certain enzymes by mimicking natural substrates, leading to the disruption of metabolic pathways. Additionally, the pyridine ring can interact with various receptors or proteins, modulating their activity and resulting in specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(5,6-Dimethylpyridin-3-yl)acetic acid: Lacks the fluoro group, resulting in different chemical and biological properties.
2-Fluoroacetic acid: Lacks the pyridine ring, leading to distinct reactivity and applications.
5,6-Dimethylpyridine: Lacks the fluoroacetic acid moiety, affecting its overall properties and uses.
Uniqueness
2-(5,6-Dimethylpyridin-3-yl)-2-fluoroacetic acid is unique due to the combination of the pyridine ring and the fluoroacetic acid moiety. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C9H10FNO2 |
|---|---|
Poids moléculaire |
183.18 g/mol |
Nom IUPAC |
2-(5,6-dimethylpyridin-3-yl)-2-fluoroacetic acid |
InChI |
InChI=1S/C9H10FNO2/c1-5-3-7(4-11-6(5)2)8(10)9(12)13/h3-4,8H,1-2H3,(H,12,13) |
Clé InChI |
FUEIPKPYZKSGKK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CN=C1C)C(C(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


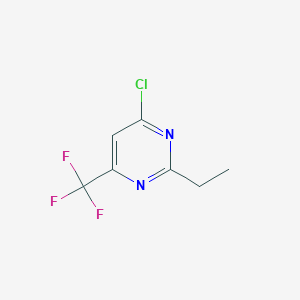
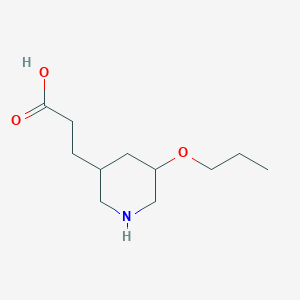
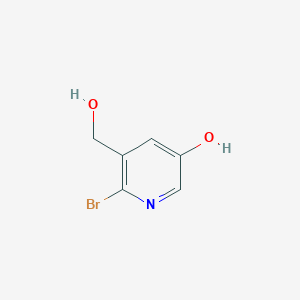
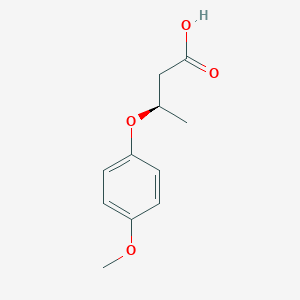
![2-amino-3-methyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]-N-propan-2-ylbutanamide](/img/structure/B13087513.png)
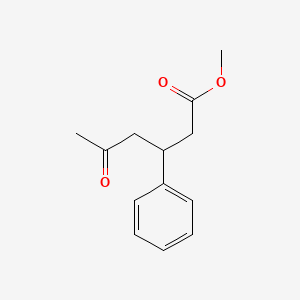
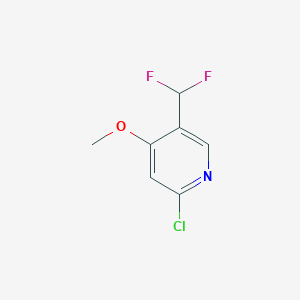




![Benzyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13087572.png)


